molecular formula C7H3Cl2F3O2S B1487685 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 875167-01-4

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1487685
CAS No.: 875167-01-4
M. Wt: 279.06 g/mol
InChI Key: JYUGVORTFRFETG-UHFFFAOYSA-N
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Description

Nomenclature and Classification

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride belongs to the class of aromatic sulfonyl chlorides, representing a specialized subset of organosulfur compounds. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. This nomenclature reflects the specific substitution pattern on the benzene ring, where a chloro group occupies the 3-position, a trifluoromethyl group is located at the 5-position, and the sulfonyl chloride functionality is attached to the 1-position of the aromatic system.

The compound is officially registered under Chemical Abstracts Service number 875167-01-4, which serves as its unique chemical identifier in databases and regulatory systems. Alternative nomenclature systems provide several synonyms for this compound, including 3-chloro-5-trifluoromethylphenylsulfonyl chloride, 3-chloro-5-trifluoromethyl-benzenesulfonyl chloride, and 3-chloro-5-(trifluoromethyl)benzenesulphonyl chloride. The molecular descriptor language identifies this compound through its International Chemical Identifier as JYUGVORTFRFETG-UHFFFAOYSA-N.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source
Chemical Abstracts Service Number 875167-01-4
Molecular Formula C₇H₃Cl₂F₃O₂S
Molecular Weight 279.06 g/mol
MDL Number MFCD13185471
Density 1.626 g/cm³
Boiling Point 288°C
Flash Point 128°C

The structural classification of this compound places it within the broader category of sulfonyl halides, which are characterized by a sulfonyl group bonded to a halogen atom. Sulfonyl chlorides exhibit tetrahedral sulfur centers attached to two oxygen atoms, an organic radical, and a chloride atom, creating a highly electrophilic species that readily participates in nucleophilic substitution reactions. The presence of both chloro and trifluoromethyl substituents on the aromatic ring significantly influences the electronic properties of the molecule, enhancing its reactivity and stability characteristics compared to unsubstituted benzenesulfonyl chloride analogs.

The trifluoromethyl group contributes powerful electron-withdrawing properties through both inductive and field effects, while the chloro substituent provides additional electron withdrawal through inductive effects. This combination of electron-withdrawing groups creates a highly activated sulfonyl chloride that exhibits enhanced reactivity toward nucleophilic attack. The strategic positioning of these substituents at the 3- and 5-positions relative to the sulfonyl chloride functionality creates a symmetrical electronic environment that influences both the chemical behavior and synthetic utility of the compound.

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of sulfonyl chloride chemistry and the emergence of organofluorine compounds in synthetic organic chemistry. The foundation for sulfonyl chloride synthesis was established in the early 20th century with the development of general methods for converting aromatic compounds to their corresponding sulfonyl chlorides. The classical approach involved a two-step, one-pot reaction using chlorosulfuric acid, which became the standard industrial method for producing arylsulfonyl chlorides.

The specific methodology for preparing substituted benzenesulfonyl chlorides, particularly those bearing electron-withdrawing groups, was refined through the work of researchers who developed the diazotization-sulfur dioxide insertion reaction. This synthetic approach, originally described by Meerwein and later modified by Yale and Sowinski, provided access to a wide range of substituted arylsulfonyl chlorides that were previously difficult to obtain. The procedure involves the conversion of aniline derivatives to diazonium salts, followed by treatment with sulfur dioxide and hydrochloric acid under copper catalysis to generate the corresponding sulfonyl chlorides.

The emergence of trifluoromethyl-substituted aromatic compounds as valuable synthetic intermediates occurred during the mid-to-late 20th century, driven by the recognition that fluorine-containing molecules often exhibit enhanced biological activity and improved pharmacokinetic properties. The development of efficient methods for introducing trifluoromethyl groups into aromatic systems enabled the synthesis of specialized sulfonyl chlorides like this compound. The compound's first appearance in chemical databases dates to 2011, reflecting its relatively recent development as a commercial synthetic intermediate.

The synthetic methodology for producing this specific compound builds upon established protocols for sulfonyl chloride preparation, with modifications to accommodate the presence of both chloro and trifluoromethyl substituents. The electron-withdrawing nature of these substituents actually facilitates the diazotization reaction, leading to improved yields compared to electron-rich aromatic systems. This observation aligns with the general principle that electron-deficient anilines undergo more efficient conversion to sulfonyl chlorides through the diazonium salt pathway.

Significance in Chemical Research and Industrial Applications

This compound occupies a position of considerable importance in contemporary synthetic chemistry, serving as a versatile building block for the construction of complex molecular architectures. The compound's primary utility stems from its dual functionality as both an electrophilic coupling partner and a source of the sulfonyl group in various chemical transformations. The reactive sulfonyl chloride functionality enables participation in diverse coupling reactions, making it particularly valuable for constructing specialized chemical products in pharmaceutical and agrochemical applications.

In pharmaceutical synthesis, this compound serves as a key intermediate in the production of sulfonamide derivatives, which constitute a major class of therapeutic agents with antimicrobial, anti-inflammatory, and diuretic properties. The sulfonamide linkage formed through nucleophilic substitution of the sulfonyl chloride with primary or secondary amines creates biologically active compounds that often exhibit enhanced potency and selectivity compared to their non-fluorinated analogs. The trifluoromethyl group contributes to improved biological activity and metabolic stability, making these derivatives particularly attractive for drug development applications.

Table 2: Synthetic Applications and Product Classes

Application Area Product Type Key Reactions Reference
Pharmaceutical Chemistry Sulfonamide Derivatives Nucleophilic Substitution
Agrochemical Synthesis Herbicides and Pesticides Coupling Reactions
Materials Science Specialty Polymers Condensation Reactions
Organic Synthesis Sulfone Formation Cross-Coupling

The compound's significance in agrochemical applications relates to its role in developing herbicides and pesticides with improved efficacy and selectivity. The incorporation of both chloro and trifluoromethyl substituents into agrochemical structures often results in compounds with enhanced environmental stability and biological activity against target organisms. The strategic placement of these electron-withdrawing groups can modulate the compound's lipophilicity and binding affinity for biological targets, leading to more effective crop protection agents.

Recent advances in palladium-catalyzed cross-coupling chemistry have expanded the synthetic utility of sulfonyl chlorides, including this compound. Research has demonstrated the successful use of sulfuric chloride as a linchpin in three-component synthesis reactions, where sulfonyl chlorides react with boronic acids through Suzuki-Miyaura coupling to generate diverse sulfonamide products. This methodology represents a significant advancement in redox-neutral synthetic approaches, eliminating the need for oxidizing agents while providing access to complex molecular structures.

The compound also finds application in the synthesis of sulfonyl azides, which serve as valuable reagents for various chemical transformations including α-diazocarbonyl reagent synthesis, hydroazidation of olefins, aziridation reactions, and radical amination processes. The conversion of sulfonyl chlorides to sulfonyl azides can be achieved through reaction with sodium azide, often facilitated by phase transfer catalysts or specialized activation methods. This transformation expands the synthetic versatility of the compound by providing access to nitrogen-containing intermediates for further chemical elaboration.

Industrial production of this compound typically achieves purities exceeding 97%, reflecting the development of optimized synthetic protocols and purification methods. The compound is commercially available from multiple suppliers, indicating established demand from research and industrial users. Storage requirements specify refrigerated conditions under inert atmosphere, reflecting the compound's sensitivity to moisture and its tendency to hydrolyze in the presence of water.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-5-1-4(7(10,11)12)2-6(3-5)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUGVORTFRFETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693494
Record name 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875167-01-4
Record name 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
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Biological Activity

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 875167-01-4) is a sulfonyl chloride compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including the trifluoromethyl group, enhance its biological activity, making it a subject of interest in various research studies.

  • Molecular Formula : C7_7H3_3Cl2_2F3_3O2_2S
  • Molecular Weight : 279.06 g/mol
  • Boiling Point : Not specified
  • Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through both covalent and non-covalent interactions. This compound is known to affect several biochemical pathways, influencing metabolic and signaling processes within cells.

Target Interactions

  • Proteins and Receptors : Similar sulfonyl chlorides have been shown to interact with proteins involved in signaling pathways, potentially altering their functions.
  • Enzymatic Activity : It may inhibit or activate specific enzymes, impacting neurotransmitter levels and cellular metabolism.

Biological Activity Studies

Research has demonstrated that compounds with similar structures exhibit notable biological activities, including anti-cancer properties, antibacterial effects, and modulation of neurotransmitter systems.

Case Studies

  • Anticancer Activity :
    • A study indicated that sulfonyl chlorides can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by stabilizing reactive intermediates.
  • Antibacterial Effects :
    • Compounds structurally related to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Biochemical Pathways Affected

The interaction of this compound with cellular targets can lead to alterations in:

  • Cell Signaling : Modulation of pathways such as MAPK/ERK and PI3K/Akt.
  • Gene Expression : Changes in transcription factor activity leading to altered expression profiles associated with cell survival and proliferation.

Safety and Handling

Due to its reactive nature, this compound poses significant health risks:

  • Hazard Statements : Causes severe skin burns and eye damage (H314).
  • Precautionary Measures : Use protective gloves and goggles; handle in a fume hood.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
  • CAS No.: 875167-01-4
  • Molecular Formula : C₇H₃Cl₂F₃O₂S
  • Molecular Weight : 279.06 g/mol
  • Storage : Requires storage under inert atmosphere at 2–8°C .

Hazard Profile :

  • UN Number : 3265 (Corrosive, Class 8, Packing Group III)
  • Signal Word : "Danger" (Precautionary codes: P280, P305+P351+P338, P310) .

Applications :
Primarily used in organic synthesis, particularly in pharmaceuticals (e.g., URAT1 inhibitors for gout treatment) and agrochemicals due to its sulfonyl chloride reactivity .

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
This compound (Target) C₇H₃Cl₂F₃O₂S 279.06 Cl (3), CF₃ (5) High reactivity; used in drug synthesis .
3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride C₇H₃ClF₄O₂S Not provided F (3), CF₃ (5) Smaller substituent (F vs. Cl) may reduce steric hindrance but increase polarity .
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S ~380.62 CF₃ (2,4,6) Enhanced electron-withdrawing effects; higher lipophilicity .
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S Not provided Cl (3), CF₃ (4) Positional isomer; altered electronic distribution affects reaction pathways .
[3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₅Cl₂F₃O₂S Not provided Cl (3), CF₃ (5), CH₂SO₂Cl Methylene spacer increases steric bulk, potentially reducing reactivity .
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 Non-aromatic, CF₃ directly on S High volatility (bp 29–32°C); simpler structure for nucleophilic substitution .

Reactivity and Stability

  • Electron-Withdrawing Effects : The trifluoromethyl (CF₃) and chloro (Cl) groups in the target compound enhance electrophilicity at the sulfur center, making it highly reactive toward nucleophiles (e.g., amines, alcohols). Comparatively, analogs with additional CF₃ groups (e.g., 2,4,6-tris(trifluoromethyl) derivative) exhibit even greater electron withdrawal, accelerating reactions like sulfonamide formation .
  • Positional Isomerism : Substitutent positions influence reactivity. For instance, 3-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride may exhibit different regioselectivity in coupling reactions compared to the target compound due to meta vs. para CF₃ placement .
  • Steric Considerations : Bulky substituents (e.g., methylene group in [3-chloro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride) hinder access to the sulfonyl chloride group, reducing reaction rates .

Preparation Methods

Starting Material and Nitration

  • Starting Material: Chlorobenzotrifluoride derivatives are commonly used as the raw material.
  • Nitration: The chlorobenzotrifluoride undergoes nitration with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) under controlled low temperatures (0–40 °C, preferably 30–40 °C) to introduce a nitro group selectively at the 2-chloro-5-nitro-trifluoromethyl toluene position.

This step is crucial for regioselective functionalization and is carried out under cold conditions to minimize side reactions and improve yield.

Reduction of Nitro Group to Amine

  • The nitro compound is then reduced to the corresponding aniline derivative (4-chloro-3-(trifluoromethyl) aniline analog) using iron powder as the reducing agent in an aqueous ethanolic solution.
  • Ammonium chloride is often employed as a catalyst to facilitate the reduction.
  • The reaction is conducted in a polar protic solvent system (alcohol/water mixture) to optimize the reduction efficiency.

Diazotization

  • The aniline intermediate undergoes diazotization by reacting with sodium nitrite and hydrochloric acid in a protonic solvent such as water or acetic acid.
  • The reaction temperature is maintained between -5 °C and 10 °C (preferably -5 °C to 5 °C) to stabilize the diazonium salt intermediate.
  • This step forms a reactive diazonium salt necessary for subsequent sulfonation.

Sulfonyl Chloride Formation

  • The diazonium salt intermediate reacts with sulfurous gas in the presence of cuprous chloride.
  • This reaction converts the diazonium salt into the sulfonyl chloride, specifically 3-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride.
  • The reaction is carefully controlled to maximize yield and minimize byproduct formation.

Purification

  • The crude sulfonyl chloride product is purified by distillation and crystallization.
  • These purification steps ensure high purity and quality of the final compound.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Range Solvent/System Notes
Nitration Nitric acid/sulfuric acid mixture 0–40 °C (preferably 30–40 °C) - Regioselective nitration
Reduction Iron powder, ammonium chloride catalyst Ambient to mild heating Ethanol/water mixture Converts nitro to amine
Diazotization Sodium nitrite, hydrochloric acid -5 °C to 10 °C (preferably -5 °C to 5 °C) Water/acetic acid Formation of diazonium salt
Sulfonyl chloride formation Sulfurous gas, cuprous chloride catalyst Controlled temperature - Generates sulfonyl chloride
Purification Distillation, crystallization - - Ensures product purity

Research Findings and Advantages

  • The described preparation method improves reaction yield and product quality compared to traditional sulfonyl chloride syntheses.
  • The low-temperature nitration and diazotization steps reduce the formation of side products and enhance regioselectivity.
  • Use of iron powder and ammonium chloride for reduction is an environmentally friendlier alternative to other reducing agents.
  • The process minimizes environmental pollution by controlling hazardous intermediates and byproducts effectively.
  • The final purification ensures the compound meets high purity standards required for further synthetic applications.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, analogous compounds such as 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride have been prepared by similar diazotization-sulfonylation routes. The principles of regioselective nitration, reduction, and diazotization remain consistent.

Q & A

Q. Q1. What are the recommended methods for synthesizing 3-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride with high purity?

The synthesis typically involves sulfonation and chlorination of a substituted benzene precursor. For analogous sulfonyl chlorides, reactions are conducted under inert atmospheres (e.g., nitrogen) using solvents like dichloromethane or chloroform. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as noted in sulfonyl chloride synthesis protocols . Key parameters include temperature control (0–5°C during chlorination) and stoichiometric excess of chlorinating agents (e.g., ClSO₃H or PCl₅) to minimize byproducts.

Q. Q2. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and fume hoods. Avoid contact with moisture, as hydrolysis generates corrosive HCl and sulfonic acids .
  • Storage : Keep in amber glass bottles under dry inert gas (e.g., argon), at 2–8°C, and away from oxidizing agents. Shelf life can exceed 12 months if stored properly .
  • Waste Disposal : Segregate waste and neutralize residual compound with aqueous sodium bicarbonate before disposal via certified hazardous waste services .

Intermediate/Experimental Design Questions

Q. Q3. What analytical techniques are most effective for characterizing this compound and verifying its purity?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and trifluoromethyl group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₇H₃Cl₂F₃O₂S: theoretical 279.06 g/mol) .
  • Chromatography : GC or HPLC with UV detection (λ = 210–230 nm) to assess purity (>95% as per catalog specifications) .
  • Elemental Analysis : Verify Cl and S content to confirm stoichiometry.

Q. Q4. How can researchers optimize reaction conditions for sulfonamide derivatization using this compound?

  • Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis.
  • Temperature : Reactions with amines proceed efficiently at 0–25°C.
  • Stoichiometry : A 1.1–1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.
  • Workup : Quench excess reagent with ice-cold water and extract products using ethyl acetate .

Advanced Research Questions

Q. Q5. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl and chloro groups activate the sulfonyl chloride moiety toward nucleophilic attack. Density Functional Theory (DFT) studies on analogous sulfonyl chlorides suggest that the leaving group ability (Cl⁻) is enhanced by the electron-deficient aromatic ring, lowering the activation energy for SN2 mechanisms. Kinetic studies in polar aprotic solvents (e.g., acetonitrile) show pseudo-first-order dependence on nucleophile concentration .

Q. Q6. How does this compound perform in cross-coupling reactions for synthesizing complex aryl sulfones?

In Pd-catalyzed Suzuki-Miyaura couplings, the sulfonyl chloride can act as an electrophilic partner. For example, coupling with boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C yields biaryl sulfones. Yields range from 60–85%, with side products arising from competing hydrolysis, mitigated by rigorous drying of reagents .

Q. Q7. What computational modeling approaches are used to predict its reactivity in medicinal chemistry applications?

  • Docking Studies : Molecular docking with target proteins (e.g., kinases) evaluates binding affinity of sulfonamide derivatives.
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity.
  • ADMET Predictions : Tools like SwissADME assess pharmacokinetic properties, such as solubility and metabolic stability .

Data Contradiction and Troubleshooting

Q. Q8. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Purity Verification : Re-examine via DSC (Differential Scanning Calorimetry) for melting point consistency.
  • Spectral Comparison : Cross-check NMR chemical shifts with databases (e.g., PubChem ) and published analogs. For example, the trifluoromethyl group in this compound shows a characteristic ¹⁹F NMR shift at δ -62 to -65 ppm .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation when spectral data conflict .

Applications in Advanced Research

Q. Q9. How is this compound utilized in proteomics and protein modification studies?

It serves as a sulfonylation reagent for lysine or cysteine residues in proteins. For example, treatment under mild buffered conditions (pH 7.4, 25°C) introduces sulfonyl groups, enabling study of post-translational modifications or protein-protein interactions via mass spectrometry .

Q. Q10. What role does it play in the synthesis of agrochemical intermediates?

The sulfonyl chloride moiety is incorporated into herbicides (e.g., sulfonylureas) via reaction with aminopyrimidines. Optimized conditions (e.g., 1.2 eq. reagent, DMF solvent, 50°C, 4h) achieve >90% conversion, with Cl and CF₃ groups enhancing bioactivity and environmental stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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